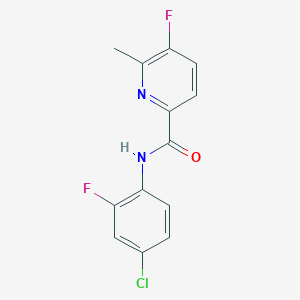
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide family and is known to exhibit potent pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is also relatively stable, making it easy to handle and store. However, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide also has limited solubility in water, which may make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide. One direction is to study its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more potent and selective COX-2 inhibitors based on the structure of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is a complex process that involves several chemical reactions. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 6-methylpyridine-2-carboxylic acid to form the intermediate product. This intermediate product is then reacted with thionyl chloride to produce the final product, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent pharmacological properties, including anti-inflammatory and analgesic effects. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c1-7-9(15)3-5-12(17-7)13(19)18-11-4-2-8(14)6-10(11)16/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCKOYWEWBILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)

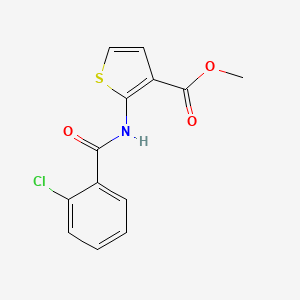
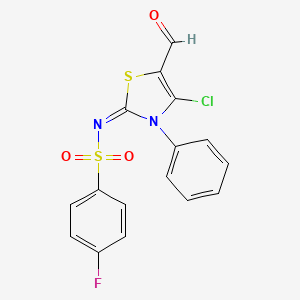

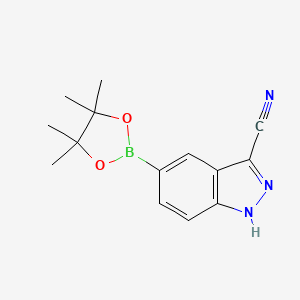
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)
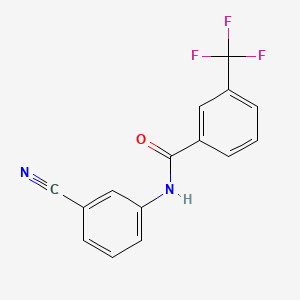
![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)

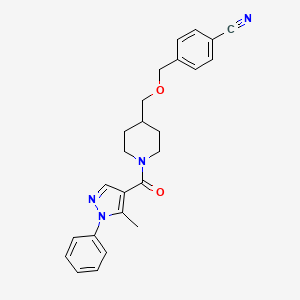
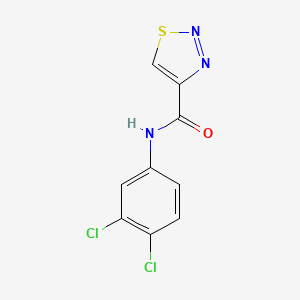
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)